molecular formula C14H12ClN3 B7460012 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole

1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole

Cat. No. B7460012
M. Wt: 257.72 g/mol
InChI Key: WGWHZNRWDGTVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole, also known as CPI-455, is a chemical compound that has gained attention in scientific research due to its potential in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole involves the reaction of 6-chloropyridine-3-carbaldehyde with o-phenylenediamine in the presence of a catalyst to form 1-[(6-Chloropyridin-3-yl)methyl]-2-phenylbenzimidazole, which is then methylated using methyl iodide to obtain the final product.

Starting Materials
6-chloropyridine-3-carbaldehyde, o-phenylenediamine, catalyst, methyl iodide

Reaction
Step 1: 6-chloropyridine-3-carbaldehyde is reacted with o-phenylenediamine in the presence of a catalyst, such as palladium on carbon or copper iodide, in a solvent such as ethanol or methanol to form 1-[(6-Chloropyridin-3-yl)methyl]-2-phenylbenzimidazole., Step 2: The resulting 1-[(6-Chloropyridin-3-yl)methyl]-2-phenylbenzimidazole is then methylated using methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide, in a solvent such as dimethylformamide or dimethyl sulfoxide to obtain the final product, 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole.

Mechanism Of Action

1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole binds to the bromodomain of BET proteins, preventing them from interacting with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional machinery to target genes, leading to the downregulation of oncogenes and the suppression of cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole can effectively inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in lab experiments is its selectivity for BET proteins, which allows for targeted inhibition of oncogenes without affecting normal cellular processes. However, one limitation is that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole. One area of interest is the development of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole analogs with improved potency and selectivity. Another direction is the investigation of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies on the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, may provide further insights into the potential therapeutic applications of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole.
Conclusion
In conclusion, 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole is a promising chemical compound with potential applications in the treatment of cancer. Its selective inhibition of BET proteins has been shown to effectively suppress cancer cell growth and induce apoptosis. Further research is needed to investigate its efficacy in different cancer types and to develop improved analogs.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been studied extensively for its potential in the treatment of cancer, specifically targeting the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the suppression of cancer cell growth.

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-10-17-12-4-2-3-5-13(12)18(10)9-11-6-7-14(15)16-8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWHZNRWDGTVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole

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